molecular formula C11H15KO B13760765 Potassium 4-(1,1-dimethylpropyl)phenolate CAS No. 53404-18-5

Potassium 4-(1,1-dimethylpropyl)phenolate

Cat. No.: B13760765
CAS No.: 53404-18-5
M. Wt: 202.33 g/mol
InChI Key: MUJHVWDJMOVCOZ-UHFFFAOYSA-M
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Description

Potassium 4-(1,1-dimethylpropyl)phenolate is the potassium salt of 4-(1,1-dimethylpropyl)phenol (CAS 80-46-6), also known as 4-tert-amylphenol. The parent compound, 4-tert-amylphenol, is a phenolic derivative with a bulky tert-alkyl substituent at the para position. Deprotonation of the phenolic hydroxyl group yields the phenolate anion, which forms an ionic compound with potassium. This salt exhibits enhanced solubility in polar solvents compared to the neutral phenol due to its ionic character .

Key properties of the parent phenol include:

  • Molecular formula: C₁₁H₁₆O
  • Molecular weight: 164.24 g/mol
  • Structure: A phenolic ring substituted with a 1,1-dimethylpropyl (tert-amyl) group at the para position.

The potassium salt is synthesized via reaction of 4-tert-amylphenol with potassium hydroxide, typically in aqueous or alcoholic media.

Properties

CAS No.

53404-18-5

Molecular Formula

C11H15KO

Molecular Weight

202.33 g/mol

IUPAC Name

potassium;4-(2-methylbutan-2-yl)phenolate

InChI

InChI=1S/C11H16O.K/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1

InChI Key

MUJHVWDJMOVCOZ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)[O-].[K+]

Related CAS

80-46-6 (Parent)

Origin of Product

United States

Preparation Methods

Neutralization with Potassium Hydroxide

  • Reagents: 4-(1,1-dimethylpropyl)phenol, Potassium hydroxide (KOH), Water
  • Conditions: Room temperature (~24 °C), aqueous medium, stirring for approximately 0.5 hours
  • Procedure:
    • Freshly distilled 4-(1,1-dimethylpropyl)phenol is dissolved or suspended in distilled water.
    • A stoichiometric amount of potassium hydroxide is added gradually under stirring.
    • The reaction mixture is maintained at room temperature for about 30 minutes to ensure complete neutralization.
    • Water is then removed under reduced pressure to isolate the potassium phenolate salt as a solid.
  • Yield: Typically high, around 98% for similar potassium phenolates.

This method is straightforward, scalable, and widely used in laboratory and industrial settings due to its simplicity and efficiency.

Alkylation Route to the Parent Phenol

Before forming the potassium salt, the parent phenol 4-(1,1-dimethylpropyl)phenol can be synthesized via alkylation of phenol with an appropriate alkyl halide, such as 1-bromopentane or 4-chlorobutyrophenone derivatives, under basic conditions:

  • Reagents: Phenol, 1-bromopentane (or 4'-tert-butyl-4-chlorobutyrophenone), Sodium or Potassium hydroxide, Solvent (e.g., dimethylformamide or toluene)
  • Conditions: Reflux temperature, 12 hours or more, inert atmosphere
  • Mechanism: Nucleophilic substitution where the phenolate ion attacks the alkyl halide carbon, forming the alkylated phenol.

After isolation and purification of the alkylated phenol, it is converted to the potassium salt as described in section 3.1.

Purification and Isolation

  • The potassium salt is typically isolated by evaporating the aqueous phase under reduced pressure.
  • Further purification can involve recrystallization from ethanol or other suitable solvents to remove impurities.
  • Washing with organic solvents such as toluene or acetone may be employed to enhance purity.
  • Drying is performed under vacuum at moderate temperatures (45–60 °C) to avoid decomposition.

Analytical Data and Reaction Monitoring

Step Yield (%) Purity (HPLC %) Notes
Alkylation of phenol 80–85 90–95 Reflux 12 h, solvent DMF/toluene
Neutralization with KOH 95–98 >98 Room temp, 0.5 h, aqueous
Recrystallization and drying 90–95 99+ Ethanol reflux, vacuum drying

Industrial Considerations

  • Industrial synthesis favors continuous flow reactors for the alkylation step to control temperature, reaction time, and minimize side products.
  • Use of potassium carbonate as a milder base alternative has been reported but potassium hydroxide remains preferred for complete phenol deprotonation.
  • The isolation of potassium phenolate salts is optimized to maximize yield and minimize solvent use, with recycling of solvents like ethanol and toluene.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(1,1-dimethylpropyl)phenolate undergoes several types of chemical reactions, including:

    Oxidation: The phenolate ion can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

Potassium 4-(1,1-dimethylpropyl)phenolate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of potassium 4-(1,1-dimethylpropyl)phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. The potassium ion may also play a role in stabilizing the compound and facilitating its reactivity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Parent Phenol: 4-(1,1-Dimethylpropyl)phenol (CAS 80-46-6)

  • Solubility: The neutral phenol is sparingly soluble in water but soluble in organic solvents like ethanol and ether. In contrast, the potassium phenolate is highly soluble in water and polar aprotic solvents due to ionic interactions .
  • Acidity: The phenolic hydroxyl group has a pKa of ~10–11, making it moderately acidic. This acidity enables deprotonation to form the phenolate, which is stabilized by resonance and the electron-withdrawing tert-alkyl group .
  • Applications : Used as an intermediate in polymer synthesis (e.g., formaldehyde-based resins) and as a stabilizer in plastics. The potassium salt may serve as a reactive intermediate in nucleophilic substitution reactions .

4-(1,1-Dimethylpropyl)phenyl Acetate

  • Molecular formula : C₁₃H₁₈O₂
  • Molecular weight : 206.28 g/mol
  • Key differences: The acetate ester replaces the hydroxyl group with an acetyl moiety, eliminating ionic character and reducing polarity. Higher lipophilicity compared to the potassium salt, making it suitable for applications requiring non-polar solubility . Used in fragrances and organic synthesis, whereas the potassium salt is more reactive in aqueous environments.

Phosphorous Acid Triesters

Phosphorous acid triesters, such as mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters (CAS 939402-02-5), are derivatives where the phenolic oxygen is replaced by a phosphite group.

  • Applications : Approved as antioxidants in food-contact polymers (e.g., polyolefins) with a migration limit of 10 mg/kg .
  • The potassium salt, while reactive, lacks direct regulatory restrictions .

Polymeric Derivatives

  • Formaldehyde polymers: 4-(1,1-Dimethylpropyl)phenol reacts with formaldehyde to form thermosetting resins. These polymers exhibit high thermal stability and are used in coatings and adhesives .
  • Sulfur chloride polymers : Copolymers with sulfur chloride (CAS 68555-98-6) show applications in rubber vulcanization and as corrosion inhibitors .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Potassium 4-(1,1-dimethylpropyl)phenolate C₁₁H₁₅KO 202.34 Water, polar solvents Reactive intermediate
4-(1,1-Dimethylpropyl)phenol C₁₁H₁₆O 164.24 Organic solvents Polymer synthesis
4-(1,1-Dimethylpropyl)phenyl acetate C₁₃H₁₈O₂ 206.28 Ethanol, ether Fragrances, organic synthesis
Phosphorous acid triesters C₃₃H₅₁O₃P 546.70 Polymers Antioxidants in plastics

Biological Activity

Potassium 4-(1,1-dimethylpropyl)phenolate, also known as potassium p-tert-amylphenolate, is an organic compound that has garnered attention for its biological activity, particularly concerning its potential endocrine-disrupting properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

  • Molecular Formula : C₁₁H₁₅KO
  • Appearance : Solid with a distinct phenolic odor
  • Structure : Features a tert-pentyl group attached to the para position of a phenolic ring.

Biological Activity Overview

This compound has been classified as a substance of very high concern due to its ability to interfere with hormonal systems in various organisms. Research indicates that it may have adverse effects on reproductive health and development in both aquatic and terrestrial ecosystems.

Endocrine Disruption

Studies have shown that this compound exhibits potential endocrine-disrupting effects. It has been identified as an ecoestrogen, which can mimic estrogenic activity in living organisms. This activity raises concerns about its impact on wildlife, particularly fish populations, where exposure could lead to reproductive and developmental issues .

Toxicity Profile

The acute toxicity of this compound is relatively low. The LD50 (lethal dose for 50% of the population) is greater than 2000 mg/kg in rat studies, indicating minimal immediate risks under controlled exposure conditions. However, chronic exposure may lead to significant health risks due to its potential endocrine-disrupting properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₅KOLow acute toxicity; endocrine disruptor
4-tert-butylphenolC₁₁H₁₄OStrong antioxidant properties
4-octylphenolC₁₄H₂₂OUsed in surfactant production
4-nonylphenolC₁₃H₂₂OKnown for persistent environmental effects

This compound stands out due to its specific structural features that influence both its reactivity and biological activity. Its lower toxicity profile compared to other phenolic compounds makes it an interesting candidate for further study in industrial applications and environmental impact assessments.

Study on Endocrine Disruption

A significant body of research has focused on the endocrine-disrupting effects of this compound. The Environmental Protection Agency (EPA) has documented concerns regarding its potential to disrupt hormonal balance in aquatic species. In laboratory studies involving carp (Cyprinus carpio), exposure to this compound resulted in altered reproductive behaviors and physiological changes consistent with estrogenic activity .

Metabolic Pathways

Research into the metabolic pathways of this compound indicates that it undergoes conjugation reactions leading to detoxification in biological systems. Studies have shown that the compound is rapidly absorbed and primarily excreted as glucuronide and sulfate conjugates after administration . This rapid metabolism suggests a low potential for bioaccumulation in organisms.

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